![molecular formula C19H12ClN3O3 B069560 4-(5-氯-2H-苯并[d][1,2,3]三唑-2-基)-3-羟基苯基苯甲酸酯 CAS No. 169198-72-5](/img/structure/B69560.png)

4-(5-氯-2H-苯并[d][1,2,3]三唑-2-基)-3-羟基苯基苯甲酸酯

描述

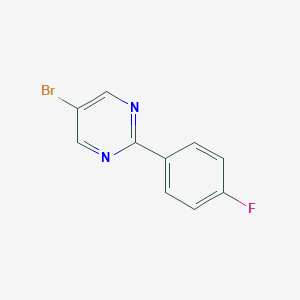

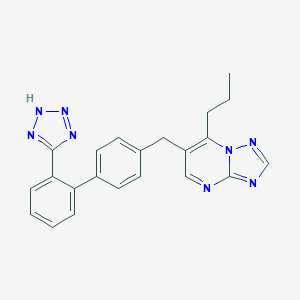

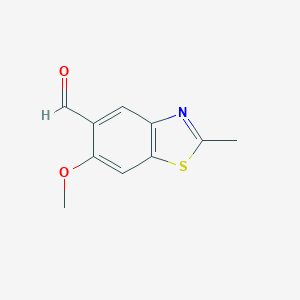

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be quite complex. They often contain a benzotriazole moiety, which is a type of heterocyclic compound. The specific structure of “4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate” is not provided in the available literature .科学研究应用

Pharmacological Potentials

Triazole compounds, which are part of the structure of your compound, are known for their versatile biological activities. They can bind with a variety of enzymes and receptors in the biological system. They have been found in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Antimicrobial Activity

Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity, including significant antibacterial activity. This makes them potential candidates for the development of new antibacterial agents to combat drug-resistant bacteria .

Antiproliferative Effect

Triazole derivatives have been shown to have noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells . This suggests potential applications in cancer treatment.

UV Absorption

Compounds similar to “2-(2’-hydroxy-4’-benzoyloxyphenyl)-5-chlorobenzotriazole” have been used as UV absorbers to enhance the light fastness of polymers . This could be a potential application in the production of insulating plastics and organic solar cells .

Chalcone Derivatives

Chalcone derivatives, which share structural similarities with your compound, have wide applications in pharmaceutical and medicinal chemistry. They have been synthesized by coupling with aromatic substituted aldehyde . These compounds have been found to be effective as analgesic, antimalarial, antiviral, antibacterial, antifungal, antimitotic, cytotoxic, antifeedant, anti-inflammatory, antileishamanial, antitumor, anticancer, antimicrobial, antinociceptive, insecticidal, and antiinvasive .

Drug Discovery

The replacement of nucleobases by triazole derivatives has been found to be very effective in drug discovery . This suggests that your compound could potentially be used in the development of new drugs.

作用机制

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

It’s known that benzotriazole derivatives can interact with their targets in a variety of ways, including direct binding or modulation of enzymatic activity

Biochemical Pathways

Benzotriazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets

Pharmacokinetics

Similar compounds are known to have good absorption and distribution profiles, while their metabolism and excretion can vary

Result of Action

Similar compounds have been found to have a variety of effects, including modulation of enzymatic activity and changes in cellular signaling

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds

属性

IUPAC Name |

[4-(5-chlorobenzotriazol-2-yl)-3-hydroxyphenyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O3/c20-13-6-8-15-16(10-13)22-23(21-15)17-9-7-14(11-18(17)24)26-19(25)12-4-2-1-3-5-12/h1-11,24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSDZRBDEVTBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)N3N=C4C=CC(=CC4=N3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate | |

CAS RN |

169198-72-5 | |

| Record name | 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169198-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169198725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)

![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)

![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)